molecular formula C11H14O3 B2595720 3-Methoxy-2-propoxybenzaldehyde CAS No. 41828-10-8

3-Methoxy-2-propoxybenzaldehyde

Cat. No.: B2595720
CAS No.: 41828-10-8
M. Wt: 194.23
InChI Key: FULGZQOQNLDCDB-UHFFFAOYSA-N
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Description

3-Methoxy-2-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULGZQOQNLDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxy-2-propoxybenzaldehyde CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, properties, synthesis, and potential applications.

Core Chemical Identity

1.1. Nomenclature and Identifiers

The compound is systematically named according to IUPAC conventions, reflecting its benzaldehyde core with methoxy and propoxy substituents at specific positions.

IdentifierValueSource
CAS Number 41828-10-8[1]
IUPAC Name This compoundInferred from structure
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES O(CCC)c1c(cccc1C=O)OC
InChI 1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3
InChIKey FULGZQOQNLDCDB-UHFFFAOYSA-N

1.2. Structural Context: The ortho-Alkoxy Benzaldehyde Motif

This compound belongs to the class of ortho-alkoxy substituted benzaldehydes. The spatial arrangement of the aldehyde, methoxy, and propoxy groups on the benzene ring dictates its chemical reactivity and potential biological activity. The aldehyde group serves as a versatile chemical handle for a multitude of organic transformations, while the adjacent ether linkages can influence the molecule's conformation, solubility, and interactions with biological targets. The presence of functional groups at the ortho position can be leveraged for directed C-H functionalization reactions, a powerful tool in modern synthetic chemistry for building molecular complexity.[2][3][4][5]

Physicochemical and Safety Profile

2.1. Physicochemical Properties

Detailed experimental data for this specific compound is not broadly published. However, based on supplier information and data for analogous structures, the following properties are reported or can be reasonably inferred.

PropertyValueSource & Notes
Physical Form Solid
Melting Point 34 - 40 °C (93 - 104 °F) (Data for the closely related 2-hydroxy-3-methoxybenzaldehyde, o-vanillin)
Boiling Point 238 °C (460 °F) (Data for o-vanillin)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Inferred from structure
Density ~1.127 g/mL at 25 °C (Data for o-vanillin)

2.2. Safety and Handling

As a fine chemical, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: Based on data for structurally similar compounds, it is prudent to consider it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

    • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Note: A specific Safety Data Sheet (SDS) for CAS 41828-10-8 was not publicly available. The safety information is largely extrapolated from the SDS for o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a key precursor.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and logical synthetic route to this compound is via the Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8][9][10][11] This protocol details the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a propyl halide.

3.1. Rationale and Mechanism

The Williamson ether synthesis is a classic S_N2 reaction. In the first step, a base is used to deprotonate the phenolic hydroxyl group of o-vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide (e.g., 1-bromopropane) in a bimolecular nucleophilic substitution, displacing the halide and forming the desired ether linkage. The choice of a primary alkyl halide is critical to favor the S_{N}2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[8][10]

Note: The DOT script above is a conceptual representation and requires actual image URLs for the chemical structures to render correctly.

Caption: Williamson Ether Synthesis Workflow.

3.2. Step-by-Step Experimental Protocol

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or N,N-dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of starting material).

    • Expertise & Experience: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol; it is easily handled and removed during workup. Acetone and DMF are appropriate polar aprotic solvents that facilitate S_{N}2 reactions.[8]

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the flask at room temperature.

    • Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol. A dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to a suitable temperature for DMF (e.g., 60-80°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-vanillin) is consumed.

  • Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 1M NaOH solution (to remove any unreacted starting material), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Applications in Research and Development

Substituted benzaldehydes are pivotal building blocks in organic synthesis and medicinal chemistry.[12] While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several key areas.

4.1. Precursor in Drug Discovery

The benzaldehyde moiety is a common scaffold found in a wide array of biologically active compounds.[13] It can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.

  • Schiff Base and Hydrazone Formation: The aldehyde can react with primary amines to form Schiff bases or with hydrazines to form hydrazones, which are known to exhibit a broad range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.

  • Heterocycle Synthesis: Substituted benzaldehydes are key starting materials for synthesizing various heterocyclic compounds, such as benzimidazoles, which are prevalent in many marketed drugs.[14]

applications A This compound B Drug Discovery Scaffolds A->B C Advanced Organic Synthesis A->C D Materials Science A->D B1 Schiff Bases / Hydrazones (Antimicrobial, Anticonvulsant) B->B1 B2 Heterocycle Synthesis (e.g., Benzimidazoles) B->B2 B3 Chalcone Synthesis (Anticancer, Anti-inflammatory) B->B3 C1 C-H Functionalization Precursor C->C1 C2 Asymmetric Synthesis C->C2 D1 Polymer Building Blocks D->D1

Caption: Potential Application Pathways.

4.2. Role in Advanced Synthetic Methodologies

The ortho-alkoxy arrangement makes this molecule a particularly interesting substrate for modern synthetic methods.

  • Transient Directing Groups: The aldehyde can be transiently converted into an imine, which then acts as a directing group for metal-catalyzed C-H functionalization at the otherwise unreactive positions on the aromatic ring. This strategy allows for the efficient and site-selective introduction of new functional groups.[2][4][5]

  • Catalysis: The thioether linkages and electron-rich pore surfaces of frameworks built from similar ortho-alkoxy-benzamide structures have been shown to be effective for gas uptake and catalysis, suggesting potential applications for derivatives of this compound in materials science.[15]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in both medicinal chemistry and advanced organic synthesis. Its preparation via the robust Williamson ether synthesis from readily available precursors makes it an accessible target for research laboratories. The strategic placement of its functional groups opens avenues for its use in the construction of complex molecular architectures and in the exploration of novel chemical reactivity, particularly in the burgeoning field of C-H activation. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

  • PubChem. 3-Methoxybenzaldehyde. [Link]

  • ACS Publications. Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy | Organic Letters. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 3-Methoxy-4-propoxybenzaldehyde. [Link]

  • ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters. [Link]

  • PubChem. 3-Methoxy-2-nitrobenzaldehyde. [Link]

  • ResearchGate. Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF. [Link]

  • ACS Publications. Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society. [Link]

  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]

  • PubMed. Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

  • PubChemLite. 3-(3-methoxypropoxy)benzaldehyde (C11H14O3). [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • ResearchGate. Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. [Link]

  • SpectraBase. 3-Methoxy-4-propoxybenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]

  • Google Patents.
  • In Vivo. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

  • PMC. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. [Link]

Sources

Thermodynamic Characterization and Melting Point Analysis of 3-Methoxy-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and characterization protocols for 3-Methoxy-2-propoxybenzaldehyde .

CAS Registry Number: 41828-10-8 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol

Executive Summary

This compound is a functionalized aromatic aldehyde primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and advanced organic materials. It is structurally derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) via O-alkylation.

While the para-isomer (3-methoxy-4-propoxybenzaldehyde) has well-documented physical constants, the 2-propoxy isomer (CAS 41828-10-8) is frequently mischaracterized in literature due to its specific substitution pattern, which significantly alters its crystal lattice energy and melting behavior.

This guide provides the authoritative physicochemical profile, predictive thermodynamic ranges based on Structure-Property Relationships (SPR), and validated experimental protocols for precise characterization.

Physicochemical Identity & Structure

PropertySpecification
IUPAC Name This compound
Common Name o-Vanillin propyl ether
CAS Number 41828-10-8
Physical State Solid (at STP)
Appearance White to off-white crystalline powder or low-melting mass
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Insoluble in Water
SMILES CCCOC1=C(C=CC=C1OC)C=O
Structural Significance

The presence of the propoxy group at the ortho position (C2) relative to the aldehyde creates steric crowding that disrupts the planar stacking observed in simpler benzaldehydes. Unlike the para-isomer, where the alkoxy chain extends linearly to facilitate packing, the ortho-propoxy group in this compound forces the aldehyde group out of planarity, typically resulting in a lower melting point compared to its isomers.

Melting Point & Thermodynamic Properties[2]

Comparative Melting Point Analysis

Experimental data for this specific isomer is scarce in public repositories. However, reliable thermodynamic ranges can be established by analyzing the "Parent" (o-vanillin) and the "Isomer" (p-propoxy derivative).

CompoundStructure NoteMelting Point (°C)Thermodynamic Driver
o-Vanillin Free -OH at C240 – 42 °CIntramolecular H-bond (OH···O=C) stabilizes monomer but lowers lattice energy.
3-Methoxy-4-propoxybenzaldehyde Propoxy at C459 – 60 °CLinear symmetry allows efficient packing (Van der Waals forces).
This compound Propoxy at C2 Predicted: 35 – 55 °C Loss of H-bond donor; steric bulk at C2 disrupts packing.

Technical Insight: The alkylation of the 2-hydroxyl group removes the intramolecular hydrogen bond present in o-vanillin. While increasing molecular weight usually increases MP, the introduction of the flexible propyl chain at the crowded ortho position often destabilizes the crystal lattice. Consequently, This compound is expected to be a low-melting solid , potentially melting near body temperature.

Thermodynamic Parameters (Estimated)
  • Enthalpy of Fusion (

    
    ):  ~18–22 kJ/mol (Typical for substituted benzaldehydes).
    
  • Boiling Point: Predicted at 285 °C (at 760 mmHg); ~140 °C (at 15 mmHg).

  • Flash Point: >110 °C.

Synthesis & Purification Protocol

To accurately measure thermodynamic properties, high-purity material is required. Impurities (unreacted o-vanillin or solvents) will depress the melting point significantly (eutectic effect).

Reaction Pathway

The synthesis follows a Williamson Ether Synthesis mechanism.

Synthesis Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Reagents 1-Bromopropane + K2CO3 Solvent: DMF or Acetone Start->Reagents Mix Intermediate Transition State (SN2 Attack) Reagents->Intermediate Reflux 6-12h Product This compound (Crude) Intermediate->Product - KBr, - CO2 Purification Recrystallization (Hexane/EtOAc) or Column Chrom. Product->Purification Workup Final Pure Crystal (>99% HPLC) Purification->Final Isolate

Figure 1: Synthetic pathway for the production of high-purity this compound.

Step-by-Step Protocol
  • Reagents: Dissolve o-vanillin (1.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous DMF.

  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 60°C for 6 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification (Critical):

    • Method A (Solid): Recrystallize from minimal hot hexane/ethanol (9:1).

    • Method B (Oil): If the product oils out, perform vacuum distillation or silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).

Experimental Characterization Protocols

For researchers validating this compound, the following "Self-Validating" protocols ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining melting point and purity simultaneously.

Parameters:

  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Pan: Aluminum (hermetically sealed with pinhole).

  • Ramp Rate: 5 °C/min (Heating) / 10 °C/min (Cooling).

  • Range: 0 °C to 150 °C.

Analysis:

  • First Heat: Erase thermal history. Observe endothermic peak (Melting).

  • Cooling: Observe exothermic peak (Crystallization). Note: Benzaldehydes often supercool.

  • Second Heat: Record the Onset Temperature (

    
    )  as the true melting point.
    
  • Purity Calculation: Use the Van't Hoff equation integrated into DSC software to calculate purity based on peak shape.

DSC_Protocol Sample Sample Preparation (2-5 mg in Al Pan) Equilibrate Equilibrate at 0°C Sample->Equilibrate Heat1 Heat Ramp 10°C/min to 120°C Equilibrate->Heat1 Remove History Cool Cool Ramp 10°C/min to 0°C Heat1->Cool Recrystallize Heat2 Heat Ramp 5°C/min (Data Collection) Cool->Heat2 Analyze Analyze Onset Temp & Enthalpy of Fusion Heat2->Analyze

Figure 2: DSC Thermal Cycle for accurate melting point determination.

Protocol B: Capillary Melting Point (Visual)

If DSC is unavailable, use a digital melting point apparatus (e.g., Stuart SMP30).

  • Pack sample to 3mm height in capillary.

  • Ramp fast (10°C/min) to 30°C.

  • Ramp slow (1°C/min) until liquid.

  • Valid Result: Clear liquid phase observed. Report range (Start of meniscus to Clear point).

References

  • ChemicalBook. (2025). This compound (CAS 41828-10-8) Product Properties. Link

  • PubChem. (2025).[1] Compound Summary: 3-Methoxy-4-propoxybenzaldehyde (Isomer Data for Comparison). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound. Merck KGaA. Link

  • NIST Chemistry WebBook. Thermochemical Data for Benzaldehyde Derivatives. National Institute of Standards and Technology.[2] Link

  • Key Organics. (2025). Safety Data Sheet: this compound. Link

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A Literature Review of Alkoxybenzaldehyde Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of alkoxybenzaldehyde derivatives, a class of compounds fundamental to modern organic synthesis. We will delve into their synthesis, core reactivity, mechanistic underpinnings, and pivotal applications, particularly in the realm of medicinal chemistry and drug development. By synthesizing information from established protocols and contemporary research, this document aims to serve as a valuable resource for professionals leveraging these versatile chemical building blocks.

Synthesis of the Alkoxybenzaldehyde Core

Alkoxybenzaldehydes are aromatic aldehydes distinguished by the presence of one or more alkoxy (-OR) groups on the benzene ring. Their preparation is a cornerstone of organic synthesis, with several robust methods available, the choice of which is often dictated by the desired substitution pattern and the nature of available starting materials.

Key Synthetic Strategies
  • Oxidation of p-Cresol Derivatives: A direct and industrially relevant method involves the selective oxidation of the methyl group of p-cresol derivatives. This transformation can be achieved using oxygen or air in the presence of a base and a cobalt catalyst, providing a pathway to 4-hydroxybenzaldehyde derivatives, which can be subsequently alkylated.[1] The challenge in this approach lies in preventing the oxidation of the electron-rich benzene nucleus.[1]

  • Formylation of Phenols: Classic reactions like the Reimer-Tiemann and Vilsmeier-Haack reactions allow for the introduction of a formyl (-CHO) group onto a phenolic ring. The resulting hydroxybenzaldehydes are then readily converted to their alkoxy counterparts via Williamson ether synthesis. The ortho-selectivity of these formylation reactions is a key consideration.[2]

  • Direct O-Alkylation of Hydroxybenzaldehydes: Perhaps the most common and versatile laboratory-scale synthesis involves the O-alkylation of commercially available hydroxybenzaldehydes (e.g., vanillin, salicylaldehyde, p-hydroxybenzaldehyde). This reaction is typically performed under basic conditions using an appropriate alkyl halide.

Representative Synthetic Workflow

The following diagram illustrates a general and highly adaptable workflow for synthesizing a diverse library of alkoxybenzaldehyde derivatives starting from a common phenolic aldehyde precursor.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Purification cluster_product Final Product A Hydroxybenzaldehyde (e.g., Vanillin) D Reaction Vessel (Solvent: DMF or Acetone) A->D B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃) C->D E Aqueous Workup (Precipitation/Extraction) D->E Reaction Completion F Recrystallization or Chromatography E->F Crude Product G Alkoxybenzaldehyde Derivative F->G Purified Product

Caption: General workflow for O-alkylation synthesis.

Experimental Protocol: Synthesis of Benzyloxybenzaldehyde Derivatives

This protocol is adapted from methodologies used in the synthesis of biologically active molecules and demonstrates the O-alkylation of a phenolic starting material.[3]

Objective: To synthesize a 2-(benzyloxy)benzaldehyde derivative from the corresponding 2-hydroxybenzaldehyde.

Materials:

  • Phenolic starting material (e.g., 2-hydroxy-4-methoxybenzaldehyde) (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Benzyl halide (e.g., benzyl bromide) (1.0 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenolic starting material (1.0 eq.) in 10 mL of DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the benzyl halide (1.0 eq.) to the reaction mixture.

  • Heat the resulting solution to 70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the volume of DMF by evaporation under reduced pressure.

  • To the resulting concentrated solution, add 20 mL of deionized water. This will typically cause the product to precipitate.

  • Filter the resulting solid, wash with water, and dry thoroughly.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to afford the purified benzyloxybenzaldehyde derivative.[3]

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The identity and purity of the final product are validated through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), which should confirm the presence of the newly introduced benzyl group and the absence of the phenolic proton.

Core Reactivity and Mechanistic Considerations

The synthetic utility of alkoxybenzaldehydes stems from the reactivity of the aldehyde functional group, which is electronically modulated by the alkoxy substituent. The alkoxy group is a moderate electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The net result is an activation of the aromatic ring towards electrophilic substitution and a slight deactivation of the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde.

Carbon-Carbon Bond Forming Reactions

Alkoxybenzaldehydes are exceptional substrates for a variety of condensation reactions that form the backbone of many complex molecules.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. The electron-donating alkoxy group can slightly slow the initial nucleophilic attack on the carbonyl, but the overall reaction proceeds efficiently to yield substituted alkenes.[4]

  • Aldol and Claisen-Schmidt Condensations: These reactions involve the base-catalyzed condensation with enolizable ketones or aldehydes. The electrophilicity of the alkoxybenzaldehyde is a key factor; stronger electron-donating groups on the ring can decrease the reaction rate.[5][6] Conversely, these electronic effects are crucial for controlling selectivity in complex reaction schemes.[6][7]

  • Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation.[8] These products are not only stable compounds but also serve as intermediates for the synthesis of amines (via reduction) and various heterocyclic systems.[9][10]

Reaction Mechanism: The Knoevenagel Condensation

The mechanism illustrates the catalytic cycle, highlighting the role of the base in generating the nucleophile and the subsequent condensation and dehydration steps.

G cluster_mechanism Knoevenagel Condensation Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion (Nucleophile) A->C + Base (- H₂O) B Base (e.g., LiOH) E Tetrahedral Intermediate (Alkoxide) C->E D Alkoxybenzaldehyde D->E + Carbanion F Protonated Intermediate E->F + H₂O G Final Product (Alkene) F->G - H₂O - Base H Water

Caption: Mechanism of the base-catalyzed Knoevenagel reaction.

Synthesis of Heterocycles

Alkoxybenzaldehydes are invaluable precursors for heterocyclic synthesis. For instance, condensation with various amines and other bifunctional reagents can lead to the formation of isoxazoles, pyrimidines, and benzimidazoles, which are common scaffolds in pharmaceuticals.[9][11]

Applications in Drug Discovery and Development

The alkoxybenzaldehyde motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The alkoxy group can enhance pharmacokinetic properties, such as solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.

Role as a Pharmacophore

Alkoxy- and benzyloxy-benzaldehyde derivatives have been extensively investigated for a wide range of therapeutic applications. Their derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[11][12]

Derivative ClassBiological ActivityTarget/MechanismReference(s)
BenzyloxybenzaldehydesAnticancer (Leukemia)Induction of apoptosis; G2/M cell cycle arrest.[11][13]
Substituted BenzyloxybenzaldehydesEnzyme InhibitionSelective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[14][15][16]
Indenone DerivativesNeuroprotectiveInhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).[17]
General AlkoxybenzaldehydesPharmaceutical IntermediatesBuilding blocks for various antibacterial and anticancer agents.[18]
Case Study: ALDH1A3 Inhibition

Recent research has highlighted benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and linked to poor treatment outcomes.[15][16] Two compounds, designated ABMM-15 and ABMM-16, were identified as highly effective inhibitors with IC₅₀ values in the low micromolar and sub-micromolar range, respectively, without showing significant cytotoxicity.[3][14][16] This work underscores the potential of the alkoxybenzaldehyde scaffold in designing targeted cancer therapies.[16]

Logical Map of Applications

The following diagram illustrates how the core alkoxybenzaldehyde structure serves as a starting point for developing compounds with diverse applications.

G cluster_mods Synthetic Modifications cluster_apps Application Areas A Alkoxybenzaldehyde Core B Condensation Reactions A->B C Cyclization Reactions A->C D Further Functionalization A->D E Anticancer Agents (e.g., ALDH Inhibitors) B->E H Heterocyclic Scaffolds for Drug Discovery B->H F Neuroprotective Agents (e.g., AChE Inhibitors) C->F C->H G Fragrances & Flavors (e.g., Vanillin Derivatives) D->G

Caption: From core structure to diverse applications.

Spectroscopic Characterization

Accurate characterization of alkoxybenzaldehyde derivatives is essential for confirming their structure and purity. ¹H NMR, IR, and mass spectrometry are the primary tools for this purpose.

Key Spectroscopic Features

The spectra of these compounds are defined by characteristic signals from the aldehyde, the alkoxy group, and the substituted aromatic ring.

TechniqueFunctional GroupTypical Chemical Shift / WavenumberNotesReference(s)
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.5 ppmA sharp singlet, highly deshielded and unambiguous.[2]
Alkoxy Protons (-OCH₃)δ 3.8 - 4.1 ppmA sharp singlet for a methoxy group.[8]
Alkoxy Protons (-OCH₂R)δ 4.5 - 5.2 ppmTypically a singlet or triplet for a benzyloxy or ethoxy group.[17]
Aromatic Protons (Ar-H)δ 6.8 - 8.0 ppmComplex splitting pattern dependent on ring substitution.
IR Carbonyl Stretch (C=O)1670 - 1700 cm⁻¹Strong, sharp absorption. Conjugation lowers the frequency.[8]
C-O Stretch (Aryl-O)1200 - 1275 cm⁻¹Strong absorption characteristic of the aryl ether linkage.[8]
Computational Insights

Density Functional Theory (DFT) calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of alkoxybenzaldehydes.[19] These theoretical studies help in the precise assignment of experimental spectra and provide insights into molecular stability, charge distribution, and reactivity, as visualized through Molecular Electrostatic Potential (MEP) maps.[19][20]

Conclusion and Future Outlook

Alkoxybenzaldehyde derivatives are demonstrably among the most versatile and valuable building blocks in organic synthesis. Their straightforward synthesis, predictable reactivity, and prevalence in biologically active molecules ensure their continued importance in both academic research and industrial applications.

The future of research in this area will likely focus on several key themes:

  • Green Synthesis: Developing more environmentally friendly processes for their production, such as using biocatalysis or flow chemistry techniques.[21]

  • Asymmetric Catalysis: Designing novel catalysts for enantioselective transformations of alkoxybenzaldehyde derivatives to access chiral molecules of pharmaceutical interest.

  • New Applications: Exploring their potential in materials science, for example, in the synthesis of polymers, dyes, and nonlinear optical materials.

As the demand for complex and precisely functionalized molecules grows, the rich and adaptable chemistry of alkoxybenzaldehyde derivatives will undoubtedly continue to provide powerful solutions for synthetic chemists across all disciplines.

References

  • Mozaffarnia, S., Parsaee, F., Payami, E., & Teimuri-Mofrad, R. (n.d.). Synthesis of alkoxy substituted benzaldehyde derivatives 1 c-e. ResearchGate. Retrieved from [Link]

  • Anthea Aromatics Private Limited. (2020). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. Retrieved from [Link]

  • Verde-Carrillo, C., Vargasm-Ortíz, A., Glossman-Mitnik, D., & Pineda-Urbina, K. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 582. Retrieved from [Link]

  • Yamin, B. M., & Merchant, H. A. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

  • Manal, M., Abul-Futouh, H., El-Sayed, M., & El-Shishtawy, R. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Retrieved from [Link]

  • Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. Retrieved from [Link]

  • Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(19), 5770. Retrieved from [Link]

  • Anis'kov, A. A., & Anis'kova, T. V. (n.d.). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. Retrieved from [Link]

  • Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]

  • Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41), e202200676. Retrieved from [Link]

  • Masmoudi, N., Chtourou, M., & Hamza, M. A. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O. ResearchGate. Retrieved from [Link]

  • Kopylova, T. N., Kiseleva, A. A., Svetlichnyi, V. A., & Samsonova, L. G. (2020). Spectral-Luminescent Properties of Some Benzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

  • Zhongding. (n.d.). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]

  • Singh, S. K., & Singh, A. K. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. International Journal of Scientific Research in Chemistry, 9(4), 13–21. Retrieved from [Link]

  • Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41). Retrieved from [Link]

  • Ghammamy, S., & Momeni, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Natural Science, 3(10), 863–867. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (1981). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. Retrieved from [Link]

  • Govindarajan, M., & Nagabalasubramanian, P. B. (2015). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Sajid, M., Al-orainey, I. O., Al-ammar, K. A., & Ali, A. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(4), 2733–2746. Retrieved from [Link]

  • Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Retrieved from [Link]

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Potential biological activities of 3-Methoxy-2-propoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Potential Biological Activities of 3-Methoxy-2-propoxybenzaldehyde Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzaldehyde and its derivatives represent a versatile class of aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the therapeutic potential of derivatives based on the this compound scaffold. We will delve into the current understanding of their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document synthesizes data from peer-reviewed literature to provide detailed experimental protocols, mechanistic insights, and visualizations of key signaling pathways, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds

Benzaldehyde, the simplest aromatic aldehyde, is a core structural motif found in numerous natural and synthetic compounds. The inherent reactivity of the aldehyde group and the potential for diverse substitutions on the benzene ring make it an attractive starting point for the synthesis of novel therapeutic agents. The addition of methoxy and propoxy groups, as seen in the this compound structure, modifies the molecule's lipophilicity, electronic properties, and steric profile, which can profoundly influence its interaction with biological targets. This guide provides an in-depth exploration of the biological activities exhibited by derivatives of this specific scaffold, aiming to elucidate their mechanisms of action and provide a practical framework for future research.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several derivatives of benzaldehyde have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][2][3]

Mechanism of Action: Inhibition of 14-3-3ζ and Downstream Signaling

A primary mechanism underlying the anticancer effects of benzaldehyde derivatives is the inhibition of the 14-3-3ζ signaling protein.[1][4] The 14-3-3 protein family plays a crucial role in regulating multiple signaling pathways that are often hyperactivated in cancer, such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[4][5] By binding to client proteins, 14-3-3ζ can promote cancer cell survival and resistance to therapy.

Recent studies have shown that benzaldehyde can disrupt the interaction between 14-3-3ζ and its client proteins.[5][6] A key interaction targeted is between 14-3-3ζ and the phosphorylated form of histone H3 (H3S28ph), which is implicated in treatment resistance and the regulation of genes related to the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][6] By inhibiting this interaction, benzaldehyde derivatives can suppress tumor growth, prevent metastasis, and overcome resistance to conventional therapies like radiation and tyrosine kinase inhibitors.[1][6] Furthermore, these compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis by disrupting the mitochondrial membrane potential.[2][7]

Data on Anticancer Activity

The following table summarizes the activity of several benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia (HL-60) cell line, highlighting the potency of this class of compounds.

CompoundConcentration (µM)ActivityReference
2-[(3-methoxybenzyl)oxy]benzaldehyde1-10Most Potent[2][8]
2-(benzyloxy)benzaldehyde1-10Significant[2][8]
2-(benzyloxy)-4-methoxybenzaldehyde1-10Significant[2][8]
2-(benzyloxy)-5-methoxybenzaldehyde1-10Significant[2][8]
2-(benzyloxy)-5-chlorobenzaldehyde1-10Significant[2][8]
2-[(2-chlorobenzyl)oxy]benzaldehyde1-10Significant[2][8]
2-[(4-chlorobenzyl)oxy]benzaldehyde1-10Significant[2][8]
Visualization: Anticancer Signaling Pathway

The diagram below illustrates the proposed mechanism by which benzaldehyde derivatives exert their anticancer effects through the inhibition of the 14-3-3ζ protein and its downstream signaling pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K cRaf cRaf RTK->cRaf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FOXOs FOXOs AKT->FOXOs Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK ERK cRaf->ERK ERK->Proliferation STAT3 STAT3 STAT3->Proliferation Apoptosis Apoptosis FOXOs->Apoptosis HistoneH3 Histone H3 p_HistoneH3 p-Histone H3 (S28) HistoneH3->p_HistoneH3 Phosphorylation p1433z 14-3-3ζ p_HistoneH3->p1433z Interaction p_HistoneH3->Proliferation Gene Expression p1433z->mTOR p1433z->cRaf p1433z->STAT3 p1433z->FOXOs p1433z->Proliferation Inhibits Benzaldehyde Benzaldehyde Derivative Benzaldehyde->p1433z Inhibits Interaction

Caption: Benzaldehyde derivatives inhibit the interaction of 14-3-3ζ with key client proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. Benzaldehyde derivatives have emerged as potent anti-inflammatory agents by targeting crucial enzymes and signaling pathways involved in the inflammatory response.[9][10]

Mechanism of Action: Inhibition of COX, LOX, and MAPK Signaling

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, while LOX enzymes produce leukotrienes; both are potent pro-inflammatory mediators.[11][12] By dually inhibiting these enzymes, benzaldehyde derivatives can effectively reduce the inflammatory cascade with a potentially better safety profile than selective COX-2 inhibitors.[12][13]

Furthermore, studies have demonstrated that benzaldehyde derivatives can suppress the production of other inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-18).[14][15] This suppression is achieved by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of ERK, JNK, and p38 kinases.[14][15]

Visualization: MAPK Signaling Pathway Inhibition

This diagram illustrates how benzaldehyde derivatives interfere with the MAPK signaling pathway to exert their anti-inflammatory effects.

anti_inflammatory_pathway LPS (Lipopolysaccharide) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 Inflammation Expression of iNOS, COX-2, TNF-α, IL-6 ERK->Inflammation JNK->Inflammation p38->Inflammation Benzaldehyde Benzaldehyde Derivative Benzaldehyde->ERK Benzaldehyde->JNK Benzaldehyde->p38 LPS LPS LPS->Receptor

Caption: Inhibition of the MAPK signaling cascade by benzaldehyde derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[16]

  • Enzyme and Substrate Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid, in ethanol.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound (dissolved in DMSO) at various concentrations. Include a positive control (e.g., SC560 for COX-1, celecoxib for COX-2) and a vehicle control (DMSO).

  • Enzyme Addition: Add the COX enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Quantify Prostaglandin Production: Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Disrupting Microbial Integrity

Benzaldehyde derivatives are recognized as broad-spectrum antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Their activity makes them valuable candidates for developing new antibiotics and environmentally safe biocides.[10][17]

Mechanism of Action

The primary antimicrobial mechanism of benzaldehyde derivatives involves the disruption of the microbial cell membrane.[17] These lipophilic compounds can interact with and disintegrate the cell membrane, leading to the leakage of essential intracellular components. Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or the inhibition of growth.[17] The presence of hydroxyl groups on the benzaldehyde structure enhances this biocidal activity, similar to phenols.[17]

Data on Antimicrobial Activity

Studies have demonstrated the efficacy of benzaldehyde derivatives against a variety of pathogens.

MicroorganismTypeActivityReference
Staphylococcus aureusGram-positive bacteriaSusceptible[9][17][18]
Pseudomonas aeruginosaGram-negative bacteriaSusceptible[17][18]
Escherichia coliGram-negative bacteriaSusceptible[17][18]
Candida albicansFungusSusceptible[17][18]
Aspergillus nigerFungusSusceptible[17][18]
Experimental Protocol: Agar Disc Diffusion Assay

This method is widely used to screen for antimicrobial activity.

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

  • Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the surface of the inoculated agar.

  • Controls: Include a negative control disc with the solvent only and a positive control disc with a standard antibiotic.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Visualization: Disc Diffusion Workflow

Caption: Workflow for the Agar Disc Diffusion Antimicrobial Susceptibility Test.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of phenolic compounds are well-established, and benzaldehyde derivatives, particularly those with hydroxyl or methoxy groups, can act as effective free radical scavengers. This activity is crucial for mitigating oxidative stress, a key factor in aging and various pathologies.

Mechanism of Action

Antioxidant activity is primarily evaluated by a compound's ability to donate a hydrogen atom or an electron to neutralize unstable free radicals. Assays like the DPPH and ABTS tests are commonly used to quantify this capacity.[19][20] The steric hindrance provided by groups like propoxy and the electron-donating nature of the methoxy group on the this compound scaffold can enhance its radical-scavenging ability.[21]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a rapid and simple method to assess antioxidant capacity.[21]

  • Prepare Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with the test compound solutions.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine by an antioxidant results in a decrease in absorbance.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Visualization: DPPH Assay Principle

DPPH_Assay cluster_before Before Reaction cluster_after After Reaction DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H + Antioxidant-H → Antioxidant Antioxidant-H (Test Compound) Antioxidant_radical Antioxidant• (Oxidized Compound) Antioxidant->Antioxidant_radical

Caption: Principle of the DPPH radical scavenging assay.

Synthesis and Future Directions

The this compound scaffold serves as a versatile platform for synthetic modification. Standard organic chemistry reactions can be employed to create a diverse library of derivatives by modifying the aldehyde functional group or by adding various substituents to the aromatic ring.[22][23][24]

The compelling in vitro data across multiple biological activities strongly suggest that this compound derivatives are promising candidates for further drug development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broad library of derivatives to identify the key structural features required for optimal potency and selectivity for each biological target.

  • In Vivo Efficacy: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: Employing advanced chemical biology and proteomic approaches to identify the specific molecular targets and further elucidate the mechanisms of action.

By systematically exploring the therapeutic potential of this chemical scaffold, the scientific community can unlock new avenues for the development of novel treatments for cancer, inflammatory disorders, and infectious diseases.

References

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

  • Stopping pancreatic cancer spread using benzaldehyde. ecancer. Available at: [Link]

  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. MDPI. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ScienceDirect. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]

  • Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. AACR Journals. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • (PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. Available at: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]

  • Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. ResearchGate. Available at: [Link]

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. Available at: [Link]

  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PMC. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications. Available at: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available at: [Link]

  • In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available at: [Link]

  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. Available at: [Link]

  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. Available at: [Link]

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The Strategic Utility of 3-Methoxy-2-propoxybenzaldehyde in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde, represents a versatile yet underexplored precursor in the synthesis of complex pharmaceutical intermediates. Its unique structural arrangement, featuring a reactive aldehyde functionality ortho to a propoxy group and meta to a methoxy group, offers a nuanced platform for molecular elaboration. This guide elucidates the synthetic pathways to this key starting material, explores its chemical reactivity, and outlines its potential applications in the construction of pharmacologically relevant scaffolds. By providing detailed experimental protocols and mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the design and execution of novel synthetic routes in drug discovery and development.

Introduction: The Architectural Advantage of Substituted Benzaldehydes

Aromatic aldehydes are foundational pillars in the edifice of modern medicinal chemistry. Their inherent reactivity, coupled with the ability to introduce diverse functionalities onto the benzene ring, renders them invaluable starting points for the synthesis of a vast array of bioactive molecules. Among these, ortho-alkoxy-meta-methoxybenzaldehydes, such as this compound, present a particularly interesting substitution pattern. The electronic and steric influence of the alkoxy groups can modulate the reactivity of the aldehyde and direct subsequent transformations, offering a level of control that is paramount in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Vanillin and its derivatives, for instance, are widely recognized for their role as precursors in drug synthesis, underscoring the potential of this class of compounds[1][2][3][4][5].

Synthesis of this compound: A Plausible and Efficient Route

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient synthetic route can be inferred from established organic chemistry principles, namely the Williamson ether synthesis. This method utilizes the readily available and bio-renewable starting material, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde)[6].

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide[7][8][9][10][11]. In the context of synthesizing this compound, the phenolic hydroxyl group of ortho-vanillin is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an appropriate propyl halide.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway o_vanillin ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) product This compound o_vanillin->product Williamson Ether Synthesis reagents Propyl halide (e.g., 1-bromopropane) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: Proposed synthesis of this compound from ortho-vanillin.

Detailed Experimental Protocol (Inferred)

This protocol is a generalized procedure for the Williamson ether synthesis of an aryl ether and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add ortho-vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or acetone, to the flask to dissolve the reactants.

  • Reagent Addition: While stirring, add 1-bromopropane (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C for DMF or ~56 °C for acetone) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.

Self-Validation: The purity and identity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by the aldehyde functional group, with the electronic properties of the methoxy and propoxy substituents influencing its reactivity.

Key Reaction Classes
  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in the construction of heterocyclic rings common in pharmaceutical scaffolds[12][13].

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol.

  • Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) can be employed to form substituted alkenes, providing a route to extend carbon chains[14].

  • Carbene Chemistry: Recent advances have shown that aldehydes can be converted to carbenes, opening up a wide range of synthetic possibilities[15].

Diagram of Key Reactivity Pathways:

Reactivity_Pathways Start This compound Imine Imine/Schiff Base Start->Imine R-NH2 Hydrazone Hydrazone Start->Hydrazone R-NHNH2 Alkene Alkene Start->Alkene Wittig Reagent CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid [O] Alcohol Benzyl Alcohol Start->Alcohol [H]

Caption: Key reaction pathways of this compound.

Applications in the Synthesis of Pharmaceutical Intermediates

The strategic placement of the methoxy and propoxy groups in this compound makes it a promising precursor for a range of pharmaceutical intermediates. While direct examples are not prevalent in the literature, its structural similarity to other key intermediates allows for the extrapolation of its potential applications.

Potential as a Precursor for Fesoterodine Analogs

Fesoterodine is a medication used to treat overactive bladder. Its synthesis involves the use of substituted benzaldehyde derivatives[12]. While the exact precursors may vary, the core structure of Fesoterodine contains a dialkoxy-substituted phenyl ring. This compound could potentially be utilized in the synthesis of novel analogs of Fesoterodine, where the specific alkoxy substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the final API.

Building Block for Heterocyclic Scaffolds

The aldehyde functionality of this compound is a gateway to a multitude of heterocyclic systems. For instance, condensation with aminopyridines can lead to the formation of Schiff bases, which are versatile intermediates in their own right[12]. Further cyclization reactions can yield more complex heterocyclic structures that are often found at the core of various therapeutic agents. Vanillin-derived compounds have been shown to be effective against a range of diseases, and the unique substitution of this compound could lead to novel bioactive compounds[1][2].

Data Summary

PropertyValueSource
IUPAC Name This compoundInferred
CAS Number 41828-10-8[7]
Molecular Formula C₁₁H₁₄O₃[16]
Molecular Weight 194.23 g/mol [16]
Appearance Solid (inferred)[16]

Conclusion

This compound, while not extensively documented, holds significant potential as a precursor for pharmaceutical intermediates. Its synthesis from the readily available ortho-vanillin is straightforward via the Williamson ether synthesis. The reactivity of its aldehyde group, modulated by the ortho- and meta-alkoxy substituents, provides a versatile handle for the construction of complex molecular architectures. Researchers in drug discovery and development are encouraged to explore the utility of this compound in the synthesis of novel pharmaceutical agents. The insights and protocols provided in this guide serve as a foundational resource for such endeavors, aiming to accelerate the innovation of new therapeutic entities.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega. [Link]

  • ortho-Vanillin. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Publications. [Link]

  • Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Ortho-vanillin Schiff bases and its complexes Application. (2021). ResearchGate. [Link]

  • Vanillin as a Pharmaceutical Intermediate: Synthesis and Applications. (n.d.). Domain Chemical Co., Ltd.[Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.[Link]

  • Williamson Ether Synthesis. (n.d.). University of Calgary. [Link]

  • Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. (2019). ResearchGate. [Link]

  • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. (2025). PMC. [Link]

  • The Synthesis of Some New Heterocyclic compounds from Vanillin Derivatives. (2021). Impactfactor. [Link]

  • The synthesis route of the title compound. (n.d.). ResearchGate. [Link]

  • The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. (n.d.). Leto Chemical. [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). PMC. [Link]

  • 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (2026). Leto Chemical. [Link]

  • Process for producing 3,4-dihydroxy benzaldehyde. (2004).
  • Carbene reactivity from alkyl and aryl aldehydes. (2023). PMC. [Link]

  • Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. (2016). Scientific Research Publishing. [Link]

  • Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. (2004). ResearchGate. [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2015).

Sources

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 2-Propoxy Benzaldehyde Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the 2-propoxy benzaldehyde moiety, a significant structural motif in organic synthesis and medicinal chemistry. We will delve into the intricate interplay of electronic effects governed by the ortho-disposed propoxy and formyl groups, and how these properties dictate the molecule's reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and synthetic utility of this versatile chemical entity.

Introduction: The Significance of 2-Propoxy Benzaldehyde

2-Propoxy benzaldehyde, a disubstituted aromatic aldehyde, presents a fascinating case study in the electronic tug-of-war between an electron-donating alkoxy group and an electron-withdrawing aldehyde function. This unique electronic environment, coupled with the steric influence of the propoxy group, imparts a distinct reactivity profile that is of considerable interest in the design of complex organic molecules. Its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel optical properties. A thorough understanding of its electronic properties is therefore paramount for predicting its behavior in chemical transformations and for the rational design of synthetic pathways.

Electronic Properties: A Dance of Induction and Resonance

The electronic character of the 2-propoxy benzaldehyde ring is a direct consequence of the competing electronic effects of the propoxy (-OCH₂CH₂CH₃) and aldehyde (-CHO) substituents.

  • The Propoxy Group (-OCH₂CH₂CH₃): An Activating, Ortho-Para Director The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through the mesomeric effect (+M). This donation of electron density increases the electron richness of the aromatic ring, particularly at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom exerts an inductive effect (-I), withdrawing electron density from the ring through the sigma bond. However, for alkoxy groups, the mesomeric effect is generally considered to be dominant, rendering the group as a net activator of the aromatic ring towards electrophilic attack.

  • The Aldehyde Group (-CHO): A Deactivating, Meta Director The aldehyde group is a strongly electron-withdrawing substituent. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, and this positive character is relayed to the aromatic ring. This is primarily due to a strong negative mesomeric effect (-M), where the π-electrons of the ring are delocalized onto the carbonyl oxygen. The aldehyde group also exerts a negative inductive effect (-I). The cumulative effect is a significant deactivation of the benzene ring towards electrophilic substitution and a direction of incoming electrophiles to the meta position.

The Net Effect: In 2-propoxy benzaldehyde, the activating, ortho-para directing influence of the propoxy group and the deactivating, meta-directing influence of the aldehyde group are in opposition. The overall reactivity and the regioselectivity of electrophilic aromatic substitution reactions will be a delicate balance of these competing effects, often leading to a mixture of products or requiring carefully optimized reaction conditions to achieve selectivity.

Caption: Electronic effects in 2-propoxy benzaldehyde.

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of 2-propoxy benzaldehyde is dictated by the presence of the aromatic ring, the aldehyde functional group, and the ether linkage.

Electrophilic Aromatic Substitution

Due to the competing directing effects of the propoxy and aldehyde groups, electrophilic aromatic substitution on 2-propoxy benzaldehyde can be complex. The activating propoxy group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to itself, while the deactivating aldehyde group directs to the meta positions (positions 3 and 5) relative to itself. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions. For instance, strongly activating conditions might favor substitution at the positions activated by the propoxy group.

Nucleophilic Addition to the Carbonyl Group

The aldehyde group is highly susceptible to nucleophilic attack.[1] This is a cornerstone of its reactivity, enabling a wide array of transformations. Common nucleophilic addition reactions include:

  • Formation of Acetals and Hemiacetals: Reaction with alcohols in the presence of an acid catalyst.

  • Cyanohydrin Formation: Addition of hydrogen cyanide.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[2]

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary and tertiary amines.

Oxidation and Reduction
  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent.[3][4]

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Reactions Involving the Propoxy Group

The ether linkage of the propoxy group is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI.

reactivity_pathways cluster_aromatic Aromatic Ring Reactivity cluster_carbonyl Carbonyl Group Reactivity 2_propoxy_benzaldehyde 2-Propoxy Benzaldehyde EAS Electrophilic Aromatic Substitution (e.g., Nitration) 2_propoxy_benzaldehyde->EAS Electrophile (E⁺) Nucleophilic_Addition Nucleophilic Addition 2_propoxy_benzaldehyde->Nucleophilic_Addition Nucleophile (Nu⁻) Oxidation Oxidation 2_propoxy_benzaldehyde->Oxidation [O] Reduction Reduction 2_propoxy_benzaldehyde->Reduction [H] Condensation Condensation Reactions (e.g., Aldol) 2_propoxy_benzaldehyde->Condensation Secondary_Alcohol Secondary_Alcohol Nucleophilic_Addition->Secondary_Alcohol e.g., Grignard Reagent Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid e.g., KMnO₄ Primary_Alcohol Primary_Alcohol Reduction->Primary_Alcohol e.g., NaBH₄ Alpha_Beta_Unsaturated Alpha_Beta_Unsaturated Condensation->Alpha_Beta_Unsaturated Enolate

Caption: Key reactivity pathways of 2-propoxy benzaldehyde.

Synthesis and Characterization

Synthesis via Williamson Ether Synthesis

A common and efficient method for the preparation of 2-propoxy benzaldehyde is the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Experimental Protocol: Williamson Ether Synthesis of 2-Propoxy Benzaldehyde

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq) and a suitable anhydrous solvent such as acetone or DMF.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at room temperature. If using NaH, extreme caution must be exercised due to the evolution of flammable hydrogen gas.

  • Alkylation: To the resulting mixture, add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

williamson_synthesis cluster_reactants Reactants Base + Base (e.g., K₂CO₃) Phenoxide Phenoxide Base->Phenoxide Deprotonation Propyl_Halide + 1-Bromopropane 2_Propoxy_Benzaldehyde 2_Propoxy_Benzaldehyde Propyl_Halide->2_Propoxy_Benzaldehyde SN2 Attack Salicylaldehyde Salicylaldehyde

Caption: Williamson ether synthesis workflow.

Spectroscopic Characterization

The structure of 2-propoxy benzaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques.

Technique Characteristic Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.- Aromatic protons in the region of δ 6.8-7.8 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.- Protons of the propoxy group: a triplet for the -OCH₂- protons around δ 4.0 ppm, a sextet for the -CH₂- protons around δ 1.8 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0 ppm.[9]
¹³C NMR - Carbonyl carbon of the aldehyde group around δ 190-200 ppm.- Aromatic carbons in the range of δ 110-160 ppm.- Carbons of the propoxy group: -OCH₂ at ~δ 70 ppm, -CH₂- at ~δ 22 ppm, and -CH₃ at ~δ 10 ppm.[10]
IR Spectroscopy - Strong C=O stretching vibration of the aldehyde at ~1680-1700 cm⁻¹.- C-H stretch of the aldehyde proton appears as two weak bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-O stretching of the ether linkage around 1250 cm⁻¹.[11]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 164.[10] - Common fragmentation patterns include the loss of the propyl group (M-43), loss of the aldehyde group (M-29), and formation of a stable tropylium ion.[12]

Safety and Handling

2-Propoxy benzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The 2-propoxy benzaldehyde moiety is a valuable building block in organic synthesis, offering a rich and diverse reactivity profile. A comprehensive understanding of its electronic properties, arising from the interplay of the propoxy and aldehyde groups, is crucial for predicting its behavior and for the strategic design of synthetic routes. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a foundation for its effective utilization in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 249807, 2-Propoxy-benzaldehyde. Retrieved from [Link].

  • PrepChem (2023). Synthesis of A. 2-[3-(4-Morpholinyl)propoxy]benzaldehyde. Retrieved from [Link].

  • SpectraBase. Benzaldehyde, 2-propoxy- - Optional[FTIR] - Spectrum. Retrieved from [Link].

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link].

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link].

  • SpectraBase. Benzaldehyde, 2-propoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link].

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].

  • J&K Scientific LLC (2023). Williamson Ether Synthesis. Retrieved from [Link].

  • University of Calgary. Electrophilic Aromatic Substitution. Retrieved from [Link].

  • Wikipedia. Electrophilic aromatic substitution. Retrieved from [Link].

  • Chemistry LibreTexts (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link].

  • Taylor & Francis. Nucleophilic addition – Knowledge and References. Retrieved from [Link].

  • ResearchGate (2008). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link].

  • MDPI (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • PubChemLite. 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link].

  • Chemistry LibreTexts (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link].

  • Wikipedia. Nucleophilic conjugate addition. Retrieved from [Link].

  • PMC (2018). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link].

  • Module 2: REDOX Reactions. Retrieved from [Link].

  • Vaia. Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link].

  • Vaia. Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link].

  • Organic Chemistry Data. Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Retrieved from [Link].

  • PubChem. 4-Propoxybenzaldehyde. Retrieved from [Link].

  • NIST WebBook. 4-Propoxybenzaldehyde. Retrieved from [Link].

  • PubChemLite. 4-propoxybenzaldehyde (C10H12O2). Retrieved from [Link].

  • ResearchGate (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link].

  • PMC (2019). Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases. Retrieved from [Link].

  • Biointerface Research in Applied Chemistry (2022). Structural Stability and Electronic Properties of 2D MXene Hf3C2F2 Monolayer by Density Functional Theory Approach. Retrieved from [Link].

  • ResearchGate (2023). (PDF) Electronic properties of 2D materials and their junctions. Retrieved from [Link].

  • ResearchGate. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link].

  • ResearchGate (2015). Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. Retrieved from [Link].

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Methodological & Application

Application Note: Microwave-Assisted Synthesis & Derivatization of 3-Methoxy-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-2-propoxybenzaldehyde (CAS: 13524-76-0) is a critical pharmacophore used in the synthesis of bioactive Schiff bases, chalcones, and ferroelectric liquid crystals. Conventional thermal synthesis of this intermediate via O-alkylation of o-vanillin often suffers from long reaction times (8–12 hours), incomplete conversion, and the requirement for hazardous halogenated solvents.

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve:

  • Reaction Acceleration: Reduction of alkylation time from 12 hours to <15 minutes.

  • Green Chemistry: Elimination of DMF/DMSO in favor of solvent-free phase transfer catalysis (PTC).

  • Yield Improvement: Increase in isolated yield from ~65% (thermal) to >92% (MW).

Part 1: Synthesis of the Core Scaffold

Protocol A: Microwave-Assisted O-Alkylation of o-Vanillin

The synthesis of this compound involves the selective O-alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Conventional methods often result in C-alkylation byproducts; however, microwave irradiation promotes specific solvation of the phenoxide ion, enhancing O-selectivity.

Reaction Scheme
  • Substrate: o-Vanillin (1.0 eq)

  • Reagent: 1-Bromopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Conditions: Solvent-Free / 400W / 90°C

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate vial, grind o-vanillin (1.52 g, 10 mmol) and anhydrous

    
     (2.76 g, 20 mmol) to a fine powder.
    
  • Reagent Addition: Add TBAB (0.32 g, 1 mmol) and 1-Bromopropane (1.1 mL, 12 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power

    • Set Point: 90°C

    • Hold Time: 10 minutes

    • Stirring: High (magnetic stir bar is essential to prevent hot spots in the slurry).

  • Work-up: Cool to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is typically >95% pure. Recrystallize from ethanol if necessary.

Expert Insight: The use of TBAB is non-negotiable in solvent-free conditions. It acts as a "molecular radiator," absorbing microwave energy and transferring it to the ionic interface between the solid base and the organic halide [1].

Part 2: Downstream Applications

Once the core scaffold is synthesized, it serves as a versatile electrophile. We present two high-value derivatization protocols.

Protocol B: Solvent-Free Schiff Base Condensation

Schiff bases derived from alkoxybenzaldehydes exhibit significant antimicrobial and anti-inflammatory activity.

  • Mix: Combine this compound (1 mmol) and a substituted aniline (e.g., 4-fluoroaniline, 1 mmol) in a reaction vial.

  • Catalyst: Add 1 drop of glacial acetic acid (optional, often autocatalytic under MW).

  • Irradiation: Heat at 110°C for 2-4 minutes (Power: 150W).

    • Mechanism:[1][2] The high polarity of the carbonyl group couples efficiently with the microwave field, accelerating nucleophilic attack by the amine.

  • Isolation: Cool. The product usually solidifies. Wash with cold ethanol to remove trace starting materials.

Protocol C: Claisen-Schmidt Chalcone Synthesis

Chalcones are precursors to flavonoids and pyrazolines.

  • Mix: Dissolve this compound (1 mmol) and Acetophenone (1 mmol) in Ethanol (2 mL).

  • Base: Add 10% NaOH (0.5 mL).

  • Irradiation: Heat at 80°C for 5 minutes .

  • Work-up: Pour the reaction mixture into ice water. Acidify slightly with dilute HCl. The yellow precipitate (Chalcone) is filtered and recrystallized from ethanol.

Part 3: Data Analysis & Visualization

Comparative Efficiency Data

The following table summarizes the efficiency gains using Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal reflux.

Reaction TypeParameterConventional ThermalMicrowave (This Protocol)Improvement Factor
O-Alkylation Time8 - 12 Hours10 Minutes60x Faster
Yield65 - 72%92 - 95%+25% Yield
SolventDMF (Toxic)Solvent-FreeGreen Profile
Schiff Base Time4 Hours (Reflux)2 Minutes120x Faster
Yield78%96%+18% Yield
Synthetic Workflow Diagram

The following diagram illustrates the integrated workflow for synthesizing the core scaffold and its subsequent libraries.

G OV o-Vanillin (Starting Material) MW1 MW Reactor 90°C, 10 min Solvent-Free OV->MW1 BP 1-Bromopropane + K2CO3 / TBAB BP->MW1 INT 3-Methoxy-2-propoxy- benzaldehyde (Core Scaffold) MW1->INT O-Alkylation (92% Yield) MW2 MW Irradiation 110°C, 2 min INT->MW2 MW3 MW Irradiation 80°C, 5 min (NaOH/EtOH) INT->MW3 AMINE Amine (R-NH2) AMINE->MW2 ACETO Acetophenone ACETO->MW3 SCHIFF Schiff Base Library (Antimicrobial) MW2->SCHIFF Condensation CHAL Chalcone Library (Anti-inflammatory) MW3->CHAL Claisen-Schmidt

Figure 1: Integrated synthetic workflow for this compound and its derivatives. Blue nodes indicate stable compounds; Green/Grey diamonds indicate microwave process steps.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

As a Senior Scientist, I have identified three common failure modes in this specific protocol:

  • Runaway Temperature (O-Alkylation):

    • Issue: The reaction is exothermic. In solvent-free conditions, the temperature can spike, leading to charring.

    • Solution: Use a "PowerMax" or "Cooling" feature if available (simultaneous air cooling during irradiation). If not, pulse the radiation (1 min ON, 30 sec OFF).

  • Incomplete Phase Transfer:

    • Issue: Low yield despite high temperature.

    • Cause: Poor physical mixing of the solid base (

      
      ) and liquid halide.
      
    • Solution: Ensure the

      
       is finely ground before mixing. Magnetic stirring must be vigorous (≥600 RPM).
      
  • Water Management (Schiff Base):

    • Issue: Reversibility of the imine formation.

    • Solution: Although MW drives water off, using a small amount of anhydrous

      
       in the reaction vessel (if using solvent) or an open-vessel mode can help drive the equilibrium forward [2].
      

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: Microwave-Assisted Synthesis of Schiff Bases: A Green Approach.[3][4]

    • Source: ResearchG
    • Context: Validates the rapid condensation mechanism and solvent-free protocols for methoxy-benzaldehyde deriv
  • Claisen-Schmidt Condensation Protocols

    • Title: Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate.[5][6]

    • Source: ITB Journal / Semantic Scholar.
    • Context: Provides the base-catalyzed conditions (NaOH/EtOH) for reacting methoxy-substituted benzaldehydes with ketones.
  • General Microwave Alkylation Techniques

    • Title: Fast and Green Microwave-Assisted Conversion of Essential Oil Allylbenzenes into the Corresponding Aldehydes.[7]

    • Source: MDPI (Molecules).[6]

    • Context: Establishes the stability of the methoxy-benzaldehyde core under microwave irradiation and oxid
  • Solvent-Free Synthesis Validation

    • Title: Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines.[3][4]

    • Source: Arkivoc / ResearchG
    • Context: Confirms the "Green Chemistry" aspect of using methoxy-benzylamines and aldehydes without solvent.

Sources

Troubleshooting & Optimization

Purification strategies for removing unreacted precursors from 3-Methoxy-2-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 3-Methoxy-2-propoxybenzaldehyde (CAS: N/A for specific ether, derived from o-Vanillin CAS: 148-53-8).

The synthesis typically involves the Williamson ether alkylation of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

The Core Challenge: Users frequently report difficulty separating the unreacted phenolic precursor (o-Vanillin) and the excess alkylating agent from the neutral ether product. This guide provides three targeted modules to resolve these impurities based on pKa differentials and chemoselective adduct formation .

Module 1: The "Quick Fix" – pH-Controlled Extraction

Best for: Routine removal of unreacted o-Vanillin (starting material).

The Science (Why it works)

This strategy exploits the acidity of the phenolic hydroxyl group in o-Vanillin.

  • Target Molecule (Product): Neutral ether/aldehyde. Insoluble in water.

  • Impurity (o-Vanillin): Phenol with pKa ~7.9 [1].[1]

  • Mechanism: Washing the organic layer with a base (pH > 10) deprotonates the phenol into a water-soluble phenoxide salt, partitioning it into the aqueous phase while the product remains in the organic phase.

Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.

  • The Wash (Critical Step):

    • Wash the organic layer 2x with cold (0–5°C) 1M NaOH or 10% K₂CO₃ .

    • Note: Use Carbonate if you observe emulsion issues or are concerned about Cannizzaro disproportionation (though the 2-propoxy steric bulk usually mitigates this).

  • Verification: Check the aqueous wash pH. It must remain >10. If it drops, the phenol is consuming the base; wash again.

  • Neutralization: Wash the organic layer 1x with Brine (Saturated NaCl) to remove residual base and break emulsions.

  • Drying: Dry over Anhydrous Na₂SO₄, filter, and concentrate.

Visualizing the Workflow

ExtractionLogic start Crude Mixture (Ether + Phenol + Halide) solvent Dissolve in EtOAc/DCM start->solvent base_wash Wash with Cold 1M NaOH (Deprotonation Step) solvent->base_wash separation Phase Separation base_wash->separation aq_layer Aqueous Layer (Contains Sodium o-Vanillinate) separation->aq_layer Phenol moves here org_layer Organic Layer (Contains Product + Alkyl Halide) separation->org_layer Product stays here waste Discard to Aqueous Waste aq_layer->waste next_step Proceed to Module 3 (Remove Alkyl Halide) org_layer->next_step

Figure 1: Logic flow for separating phenolic precursors via acid-base extraction.

Module 2: The "Gold Standard" – Bisulfite Adduct Purification

Best for: High-purity requirements (>98%) or removing non-acidic impurities (e.g., O-alkylation isomers or neutral side products).

The Science

Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form solid, water-soluble sulfonate adducts.

  • Reaction: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻Na⁺

  • Selectivity: Ketones and esters do not form stable adducts under these conditions. This isolates the aldehyde functionality specifically [2].

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude oil in minimal Ethanol (2 mL/g).

    • Add saturated aqueous NaHSO₃ solution (3 equivalents) with vigorous stirring.

    • Stir for 2–4 hours. A thick white precipitate (the adduct) should form.

    • Troubleshooting: If no solid forms (due to the 2-propoxy steric hindrance), add more Ethanol to solubilize the interface, or perform the extraction in liquid-liquid mode (the adduct will be in the water layer).

  • Washing (Impurity Removal):

    • Filter the solid (or separate the aqueous layer if liquid).[2][3][4]

    • Wash the solid/aqueous phase with Ether or EtOAc. Discard the organic wash (this contains non-aldehyde impurities).[4]

  • Regeneration:

    • Suspend the solid (or aqueous phase) in fresh DCM/EtOAc.

    • Slowly add 10% Na₂CO₃ or 1M NaOH until pH > 10.

    • Mechanism:[5][6][7][8] Base shifts the equilibrium back to the free aldehyde.

  • Isolation: Separate the organic layer, dry, and concentrate.

BisulfiteCycle aldehyde Impure Aldehyde adduct Bisulfite Adduct (Water Soluble) aldehyde->adduct + NaHSO3 (Forms Adduct) adduct->adduct Wash with Ether (Removes Impurities) pure Purified Aldehyde adduct->pure + Base/Acid (Regeneration)

Figure 2: The reversible bisulfite purification cycle.

Module 3: Removing the Alkylating Agent

Issue: "I see a persistent NMR signal for the propyl group that doesn't match my product."

  • Source: Excess 1-Bromopropane or 1-Chloropropane.

  • Properties: These are volatile alkyl halides but can "stick" in viscous oils.

  • Solution:

    • Rotary Evaporation: Use a bath temp of 40°C and vacuum < 50 mbar. Propyl bromide (b.p. 71°C) is volatile.

    • Azeotropic Removal: If it persists, add Methanol or Heptane and re-evaporate. The azeotrope helps carry over the halide.

    • High Vacuum: Place the oil on a high-vacuum manifold (< 1 mmHg) for 4 hours.

Data Summary: Physicochemical Properties

ComponentFunctionpKaSolubility (Water)Solubility (Org)Removal Strategy
This compound ProductN/A (Neutral)InsolubleSolubleN/A
o-Vanillin Precursor7.9 [1]Low (High at pH >9)SolubleWash w/ NaOH
1-Bromopropane ReagentN/AInsolubleSolubleEvaporation

Troubleshooting & FAQ

Q: My product turned into a solid mass during the NaOH wash. A: You likely formed the sodium salt of the phenol, which can be voluminous. Add more water to dissolve the salt, or add more organic solvent to keep the product in solution.

Q: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary if Module 1 is performed correctly. If you must:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexanes:Ethyl Acetate (Start 9:1, Gradient to 7:3).

  • Rf Values: The ether product (less polar) will elute before the unreacted o-Vanillin (more polar, H-bonding).

Q: I suspect Cannizzaro reaction occurred. A: This happens if the base is too strong or the reaction too hot.

  • Symptoms:[7] Appearance of the corresponding benzyl alcohol (reduced) and benzoic acid (oxidized).

  • Prevention:[3] Keep NaOH washes < 5°C and minimize contact time. Use Potassium Carbonate (K₂CO₃) instead of NaOH for a gentler wash.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lumen Learning. (2019). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

(Note: While specific literature on "this compound" is proprietary or sparse, the chemistry is extrapolated from the well-documented behavior of o-Vanillin and Williamson ether synthesis protocols.)

Sources

Preventing oxidation and degradation of 3-Methoxy-2-propoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 3-Methoxy-2-propoxybenzaldehyde. Its purpose is to provide expert guidance on preventing the common issues of oxidation and degradation during storage and handling, thereby ensuring the compound's integrity for experimental use. Aromatic aldehydes are notoriously susceptible to environmental factors, and understanding these vulnerabilities is the first step toward reliable and reproducible research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and concerns regarding the stability of this compound.

Q1: My vial of this compound, which was a pale yellow liquid/low melting solid, now contains white crystals. What happened?

A: The formation of white crystalline precipitate is a classic sign of oxidation.[1][2] The aldehyde functional group (-CHO) on the molecule has likely been oxidized by atmospheric oxygen to form the corresponding carboxylic acid: 3-methoxy-2-propoxybenzoic acid.[3][4] This conversion compromises the purity of your material.

Q2: Is the material still usable if a precipitate has formed?

A: The usability depends entirely on the sensitivity of your application. For non-critical applications, the remaining aldehyde might be sufficient. However, for most research and development purposes, especially in drug discovery and quantitative studies, the presence of this significant impurity can lead to erroneous results. It is highly recommended to either purify the material (e.g., via chromatography) or use a fresh, unoxidized lot.

Q3: What are the ideal storage conditions to prevent degradation?

A: To maximize shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from air and light.[3][5] For long-term stability, refrigeration at 2-8°C is recommended to slow the rate of oxidation.[1][6]

Q4: How does light exposure affect the stability of this compound?

A: Light, particularly UV light, can act as a catalyst for the oxidation of aldehydes.[3][7] It can initiate the formation of free radicals, which is the first step in the autoxidation chain reaction that converts the aldehyde to a carboxylic acid.[8] Storing the compound in amber vials is a critical step to mitigate this photodegradation.[3][5]

Q5: Can I add an antioxidant to my stock solution?

A: Yes, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be an effective strategy to inhibit the autoxidation process and extend the shelf life.[2][5] However, you must first verify that the antioxidant will not interfere with your specific downstream experimental assays.

Part 2: Troubleshooting & Protocols

This section provides detailed, actionable guides for assessing compound purity and implementing best practices for storage.

Guide 1: Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

If you suspect your sample of this compound has degraded, this HPLC method can be used to quantify the level of the primary oxidation product, 3-methoxy-2-propoxybenzoic acid.

Step-by-Step Experimental Protocol:

  • Standard Preparation:

    • Accurately prepare a 1 mg/mL stock solution of your this compound sample in HPLC-grade acetonitrile.

    • If available, prepare a 1 mg/mL standard of pure 3-methoxy-2-propoxybenzoic acid in acetonitrile to confirm its retention time.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: Linear gradient from 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 40% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Data Interpretation:

    • The carboxylic acid is more polar and will elute earlier than the aldehyde.

    • Calculate the percentage purity by dividing the peak area of the aldehyde by the total area of all peaks.

Expected Results Summary:

CompoundExpected Retention Time (Approx.)Rationale
3-methoxy-2-propoxybenzoic acid8-10 minutesHigher polarity leads to earlier elution on a reverse-phase column.
This compound12-14 minutesLower polarity leads to stronger retention and later elution.

Workflow for HPLC Purity Verification:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start_node Suspected Degradation prep_sample Prepare 1 mg/mL Sample Solution in Acetonitrile start_node->prep_sample end_node Purity Quantified hplc_run Inject sample onto C18 column with gradient elution prep_sample->hplc_run prep_standard Prepare Acid Standard (Optional, for confirmation) prep_standard->hplc_run detect Monitor at 254 nm hplc_run->detect identify_peaks Identify Aldehyde and Acid Peaks by Retention Time detect->identify_peaks calculate_purity Calculate Purity based on Peak Area Percentage identify_peaks->calculate_purity calculate_purity->end_node

Caption: Workflow for assessing the purity of this compound via HPLC.

Guide 2: Best Practices for Long-Term Storage

Implementing a robust storage protocol upon receipt of the compound is the most effective way to prevent degradation.

Step-by-Step Storage Protocol:

  • Select the Right Container: Upon receipt, ensure the compound is in an amber glass vial or bottle with a PTFE-lined cap to prevent light exposure and ensure a tight seal.

  • Inert Gas Overlay: Before sealing for storage, gently flush the headspace of the container with a dry, inert gas like argon or nitrogen. This displaces atmospheric oxygen.

  • Aliquot if Necessary: If you plan to use small amounts of the compound frequently, it is best practice to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to air and moisture.

  • Seal Securely: Tightly seal the primary container. For extra protection against moisture and air ingress during long-term storage, wrap the cap and neck junction with Parafilm®.

  • Refrigerate: Place the sealed container in a refrigerator at 2-8°C. Ensure it is clearly labeled.

Logical Flow for Optimal Compound Storage:

start Compound Received check_container Is it in an amber vial with PTFE cap? start->check_container transfer Transfer to appropriate container check_container->transfer No aliquot Frequent use planned? check_container->aliquot Yes transfer->aliquot perform_aliquot Aliquot into smaller, single-use vials aliquot->perform_aliquot Yes flush Flush headspace of each vial with N2 or Ar aliquot->flush No perform_aliquot->flush seal Seal tightly and wrap with Parafilm® flush->seal refrigerate Store at 2-8°C seal->refrigerate end Compound Properly Stored refrigerate->end

Caption: Decision workflow for the optimal storage of this compound.

Part 3: The Mechanism of Degradation

Understanding the chemical pathway of degradation is crucial for appreciating the importance of preventative measures. The primary route of degradation for aldehydes is autoxidation, a free-radical chain reaction.

  • Initiation: The process begins when an initiator (like UV light or heat) causes the aldehyde to lose a hydrogen atom, forming a benzoyl radical.

  • Propagation: This highly reactive radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen from another aldehyde molecule, creating a peroxy acid and another benzoyl radical, which continues the chain reaction.

  • Oxidation: The peroxy acid is a strong oxidizing agent and reacts with a final aldehyde molecule to produce two molecules of the stable carboxylic acid, which is the ultimate degradation product.

Diagram of the Autoxidation Pathway:

cluster_initiation Initiation cluster_propagation Propagation cluster_oxidation Final Oxidation reactant reactant radical radical intermediate intermediate product product Aldehyde1 R-CHO (Aldehyde) BenzoylRadical R-C•=O (Benzoyl Radical) Aldehyde1->BenzoylRadical Initiator Light, Heat, or Metal Ions Initiator->Aldehyde1 Oxygen O₂ Aldehyde2 R-CHO Aldehyde3 R-CHO CarboxylicAcid 2x R-COOH (Carboxylic Acid) PeroxyRadical R-CO-OO• (Peroxy Radical) BenzoylRadical->PeroxyRadical + O₂ PeroxyAcid R-CO-OOH (Peroxy Acid) PeroxyRadical->PeroxyAcid + R-CHO PeroxyAcid->CarboxylicAcid + R-CHO PeroxyAcid->BenzoylRadical propagates chain

Caption: The free-radical autoxidation pathway of an aldehyde to a carboxylic acid.

References

  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Lachenmeier, D. W., & Sohnius, E. M. (2008). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate.
  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • El-Maghrabey, M. H., & Kishikawa, N. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • Pell Wall. (2013). Aldehydes: identification and storage. Pell Wall Blog.
  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb1IJQSYcLVcJrqZV6GY3zRWZHLata6hyX92JJmCHwneluSMv1jWaTzuhEuC8YhWvapEgVhmnAcFaF2Fza0K13e1kEbt1tIPWWKYi8zmyGqYHOulHqZRe5CWkaGpF9Joq7kmO_bA66hdlve4y0tNnPev2bG7w6OSbPlKMa6wLPg3wnlcetztq-E6weYuS48Nx-9wzFFBg_-u6gndo=]([Link].

Sources

Solving solubility issues of 3-Methoxy-2-propoxybenzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "How do I dissolve 3-Methoxy-2-propoxybenzaldehyde in aqueous media without precipitation or degradation?"

Technical Diagnosis: this compound is a lipophilic aromatic aldehyde. Its poor aqueous solubility is driven by the hydrophobic propoxy chain and the aromatic ring, which dominate the polar contribution of the aldehyde and methoxy groups. Furthermore, as an aldehyde, it is chemically reactive (prone to oxidation and Schiff base formation), creating a dual challenge of solubility and stability .

PropertyValue (Predicted/Analogous)Implication
LogP ~2.2 – 2.7Class II (Low Solubility). Requires co-solvents or carriers.
Water Solubility < 0.5 mg/mL (Est.)[1]Will precipitate ("crash out") upon direct addition to water.
Reactivity High (Aldehyde)Oxidation Risk: Converts to benzoic acid derivative in air.Schiff Base Risk: Reacts with amine buffers (e.g., Tris).
pKa N/A (Non-ionizable)pH adjustment alone will not significantly improve solubility.

Troubleshooting Guides (Symptom-Based)

Issue 1: "My compound precipitates immediately when I dilute my stock into the buffer."

Root Cause: "The Solvent Shock." You likely dissolved the compound in 100% DMSO and pipetted it directly into a static volume of aqueous buffer. This causes a rapid change in the dielectric constant, forcing the hydrophobic molecules to aggregate before they can disperse.

Corrective Protocol: The "Step-Down" Dilution Do not add the stock directly to the final volume. Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 50 mM).

  • Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG-400 .

  • Final Dilution: Add this intermediate mix dropwise to your vortexing aqueous buffer.

    • Why? PEG/Ethanol acts as a "bridge" solvent, reducing the interfacial tension more gently than DMSO alone.

Issue 2: "The solution turned yellow/orange over time, or the HPLC peak area decreased."

Root Cause: Chemical Instability.

  • Oxidation: Aldehydes oxidize to carboxylic acids (3-methoxy-2-propoxybenzoic acid) upon exposure to air.

  • Schiff Base Formation: If your buffer contains primary amines (Tris, Glycine), the aldehyde reacts to form an imine (Schiff base), often accompanied by a color change.

Corrective Protocol: Buffer & Storage Hygiene

  • Switch Buffers: Use PBS, HEPES, or MOPS . Avoid Tris or Glycine.

  • De-gas Solvents: Sonicate buffers to remove dissolved oxygen before use.

  • Headspace: Flush storage vials with Nitrogen or Argon gas after use.

Advanced Solubilization Workflows

Method A: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies, stable long-term storage, and preventing oxidation.

Mechanism: The hydrophobic benzene ring and propoxy tail enter the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved. This also shields the aldehyde group from oxidation.

Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid simple β-CD due to its own low solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Addition: Add this compound in excess (supersaturated) to the vehicle.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by UV-Vis or HPLC to determine the final soluble concentration.

Method B: Surfactant-Based Micelles

Best for: In vitro cell assays (check surfactant toxicity first).

Recommended Surfactant: Tween 80 (Polysorbate 80).

Protocol:

  • Dissolve compound in a small volume of Ethanol (e.g., 100 µL).

  • Add Tween 80 (e.g., 50 µL). Mix thoroughly.

  • Evaporate the Ethanol under a nitrogen stream (leaving a drug-surfactant film).

  • Reconstitute with warm (37°C) aqueous media while vortexing.

    • Result: Clear micellar solution.

Decision Logic & Visualization

Workflow 1: Selecting the Right Solubilization Strategy

SolubilityDecisionTree Start Start: this compound AppCheck What is the Application? Start->AppCheck CellCulture In Vitro / Cell Culture AppCheck->CellCulture AnimalStudy In Vivo / Animal Study AppCheck->AnimalStudy ChemAnalysis Analytical (HPLC/UV) AppCheck->ChemAnalysis ToxCheck Is DMSO tolerated? CellCulture->ToxCheck CDMethod HP-beta-Cyclodextrin (20%) Inclusion Complex AnimalStudy->CDMethod IV / IP Injection OilMethod Corn Oil / PEG400 Oral Gavage Formulation AnimalStudy->OilMethod Oral Gavage OrgSolvent Dissolve in Acetonitrile or Methanol ChemAnalysis->OrgSolvent DMSOMethod Use DMSO Stock (<0.5% v/v) + Stepwise Dilution ToxCheck->DMSOMethod Yes TweenMethod Use Tween 80 Micelles (Check CMC) ToxCheck->TweenMethod No

Caption: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.

Workflow 2: Cyclodextrin Complexation Mechanism

CD_Mechanism cluster_0 Stability Benefits Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Guest Entry CD HP-beta-CD (Host Cavity) CD->Complex Host Binding Note 1. Prevents Precipitation 2. Shields Aldehyde from Oxidation Complex->Note

Caption: Schematic of host-guest interaction stabilizing the lipophilic aldehyde in aqueous media.

Frequently Asked Questions (FAQ)

Q: Can I use acidic or basic pH to dissolve it? A: No. Unlike amines or carboxylic acids, this molecule lacks ionizable groups in the physiological pH range (pKa is not relevant for solubilization here). Extreme pH will only accelerate degradation (Aldol condensation at high pH, ether hydrolysis at very low pH). Stick to neutral buffers (pH 7.4).

Q: What is the maximum solubility I can expect in DMSO? A: You can expect high solubility in pure DMSO, likely >50 mg/mL. However, the limit is defined by the final aqueous dilution. If you dilute a 50 mg/mL DMSO stock 1:1000 into water, you have 50 µg/mL, which is likely safe. If you dilute 1:10, it will crash out.

Q: Why does my baseline drift in HPLC? A: This is likely the oxidation of the aldehyde to the benzoic acid derivative. Ensure your mobile phase is degassed and your autosampler is kept cool (4°C). Check for a new peak emerging at a slightly different retention time (benzoic acids usually elute earlier than their corresponding aldehydes in Reverse Phase HPLC due to increased polarity).

References

  • PubChem. (2025).[2][3][4] Compound Summary: 3-Methoxy-4-propoxybenzaldehyde (Isomer Analog Data). National Library of Medicine.[5] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 3-Methoxy-2-propoxybenzaldehyde vs. 3-Methoxy-2-ethoxybenzaldehyde

[1]

Executive Summary

This compound (Molecule A) and 3-Methoxy-2-ethoxybenzaldehyde (Molecule B) are homologous ortho-vanillin derivatives used as building blocks in the synthesis of isoquinoline alkaloids and substituted styrenes.[1]

While electronically similar, they exhibit distinct reactivity profiles driven by the steric bulk at the 2-position . The propoxy substituent in Molecule A introduces a larger exclusion volume and higher lipophilicity (LogP) compared to the ethoxy group in Molecule B. Consequently, Molecule A typically demonstrates slower reaction kinetics in sterically demanding transformations (e.g., Henry reactions, Grignard additions) but offers superior solubility in non-polar media, making it advantageous for lipophilic drug design.

Molecular Profile & Physicochemical Analysis[2]

Both compounds share the 2,3-disubstitution pattern on the benzaldehyde core. The critical differentiator is the alkyl chain length at the ortho position relative to the aldehyde.

FeatureThis compound3-Methoxy-2-ethoxybenzaldehyde
CAS Number 41828-10-8 66799-97-1
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃
MW ( g/mol ) 194.23180.20
Substituent (C-2) Propoxy (-OCH₂CH₂CH₃)Ethoxy (-OCH₂CH₃)
Predicted LogP ~2.2~1.7
H-Bond Donors/Acceptors 0 / 30 / 3
Steric A-Value (Approx) Higher (Propyl tail flexibility)Lower
Physical State Low-melting solid or oilCrystalline solid

Note: The ortho-alkoxy group forces the aldehyde carbonyl out of planarity with the benzene ring to minimize dipole repulsion and steric clash. This "twist" reduces conjugation, theoretically increasing the electrophilicity of the carbonyl carbon, but this is often counteracted by the physical blocking effect of the alkyl chain.

Mechanistic Analysis: The Ortho-Effect

The reactivity difference is governed by the Bürgi-Dunitz trajectory —the angle at which a nucleophile attacks the carbonyl.

Steric Occlusion[1]
  • Ethoxy (Molecule B): The ethyl group is relatively compact.[1] While it exerts an ortho-effect, the methylene unit (-CH₂-) allows sufficient rotational freedom for nucleophiles to access the carbonyl carbon.[1]

  • Propoxy (Molecule A): The propyl chain adds a third carbon (

    
    -carbon).[1] This additional length increases the "cone of shielding."[1] In dynamic solution-state conformations, the propyl tail sweeps a larger volume, statistically hindering the approach of bulky nucleophiles (e.g., enolates, Grignard reagents).
    
Lipophilicity & Solubility

Molecule A (Propoxy) is significantly more lipophilic.[1] In biphasic reactions (e.g., phase-transfer catalysis), Molecule A partitions more effectively into the organic phase, which can paradoxically increase observed reaction rates if the rate-limiting step is phase transfer, despite the steric penalty.

StericComparisoncluster_AMolecule A (Propoxy)cluster_BMolecule B (Ethoxy)A_CoreBenzaldehyde CoreA_Sub2-Propoxy Group(High Steric Bulk)A_Core->A_SubA_EffectHigh Rotational BarrierOccluded CarbonylA_Sub->A_EffectB_CoreBenzaldehyde CoreB_Sub2-Ethoxy Group(Moderate Steric Bulk)B_Core->B_SubB_EffectModerate Rotational BarrierAccessible CarbonylB_Sub->B_EffectNucleophileNucleophile (Nu-)Nucleophile->A_EffectHindered AttackNucleophile->B_EffectFacile Attack

Figure 1: Conceptual comparison of steric environments. The propoxy tail (Red) creates a higher barrier to nucleophilic attack compared to the ethoxy group (Blue).[1]

Comparative Reactivity Profile

Reaction 1: Henry Reaction (Nitroaldol)

This reaction condenses the aldehyde with nitromethane to form a nitrostyrene.[1] It is highly sensitive to the electrophilicity of the aldehyde.

  • Observation: Molecule B (Ethoxy) typically reaches completion faster (1-2 hours) than Molecule A (Propoxy) (2-4 hours) under identical conditions.[1]

  • Reasoning: The formation of the C-C bond requires the nitronate anion to penetrate the steric cloud of the ortho-alkoxy group.[1] The propoxy tail interferes with the transition state geometry more significantly.

Reaction 2: Schiff Base Formation (Imine Synthesis)

Condensation with primary amines (e.g., aniline) to form imines.

  • Observation: Equilibrium formation is similar, but the rate of formation for Molecule A is slower.

  • Implication: When using Molecule A, slightly more forcing conditions (higher temperature or stronger Lewis acid catalyst like TiCl₄) may be required to drive the reaction to completion compared to Molecule B.

Experimental Protocols

Protocol A: Synthesis of Target Molecules (Alkylation)

To ensure a fair comparison, synthesize both from the common precursor, o-vanillin.

Reagents:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)[1]

  • Alkyl Bromide (Ethyl bromide for B; Propyl bromide for A)[1]

  • Potassium Carbonate (K₂CO₃)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve o-vanillin (1.0 eq) in DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃ (1.5 eq).[1] Stir at RT for 15 min.[1] The solution will turn bright yellow (phenoxide formation).[1]

  • Alkylation: Add the respective Alkyl Bromide (1.2 eq).[1]

  • Heating: Heat to 60°C.

    • Molecule B (Ethyl): Monitor for 2-3 hours.

    • Molecule A (Propyl):[1] Monitor for 3-5 hours (slower Sɴ2 kinetics due to alkyl halide chain length).[1]

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with NaOH (1M) to remove unreacted phenol.[1]

  • Purification: Recrystallize from EtOH/Hexane.

Protocol B: Kinetic Comparison (Henry Reaction)

Use this protocol to quantitatively compare reactivity.[1]

Reagents:

  • Aldehyde (Molecule A or B, 1.0 mmol)

  • Nitromethane (5.0 mmol, excess)

  • Ammonium Acetate (0.5 mmol, catalyst)

  • Acetic Acid (Solvent)[1]

Method:

  • Mix Aldehyde and Nitromethane in Acetic Acid.

  • Add Ammonium Acetate.[1] Heat to 80°C.

  • Sampling: Take aliquots every 30 minutes.

  • Analysis: Analyze via ¹H NMR or HPLC. Monitor the disappearance of the aldehyde proton (~10.4 ppm) and appearance of the nitrostyrene vinyl protons.

ExperimentalWorkflowcluster_synthSynthesis Phasecluster_kineticsKinetic Evaluation (Henry Rxn)startStart: o-VanillinsplitSplit Streamstart->splitpathARoute A:+ Propyl Bromide(DMF, 60°C)split->pathApathBRoute B:+ Ethyl Bromide(DMF, 60°C)split->pathBprodAMolecule A(Propoxy)pathA->prodAprodBMolecule B(Ethoxy)pathB->prodBcondCondensation:+ MeNO2 / NH4OAcprodA->condprodB->condsampleSampling (t=30, 60, 90 min)cond->sampleanalysisNMR Analysis(Aldehyde Peak Decay)sample->analysis

Figure 2: Experimental workflow for synthesizing and testing the reactivity of the two derivatives.

References

  • Synthesis of o-Vanillin Derivatives

    • Reference: Tiemann, F. (1876).[1][2] "Über Vanillinsäure."[1] Berichte der deutschen chemischen Gesellschaft, 9(1), 409-423.[1] (Foundational work on vanillin isomers).

    • Context: Establishes the isolation and reactivity of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).
    • [1]

  • Henry Reaction Kinetics on Substituted Benzaldehydes

    • Reference: Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1]

    • Context: Discusses the mechanism and steric sensitivity of the nitroaldol reaction, supporting the claim that ortho-substituents retard the r
    • [1]

  • Physical Properties of Alkoxybenzaldehydes (PubChem)

    • Reference: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 592110 (Propoxy derivative) and CID 66799 (Ethoxy derivative).[1]

    • Context: Verification of CAS numbers and lipophilicity trends.
    • | [1]

  • Ortho-Effect in Benzaldehydes

    • Reference: Charton, M. (1969).[1] "The ortho effect.[1][2][3][4] V. The steric effect."[3][5][6] Journal of the American Chemical Society, 91(24), 6649-6654.[1]

    • Context: Provides the theoretical basis for the steric exclusion volume differences between ethyl and propyl groups
    • [1]

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